2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide
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Overview
Description
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide is a complex organic compound that features a thiophene ring, an amide group, and an amino group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .
Scientific Research Applications
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-3-methyl-2-(propan-2-yl)butanamide: Another amide derivative with similar structural features.
Thiophene-based drugs: Such as suprofen and articaine, which also contain thiophene rings and exhibit diverse biological activities.
Uniqueness
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N2OS |
---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
2-amino-3-methyl-N-propan-2-yl-N-(thiophen-3-ylmethyl)butanamide |
InChI |
InChI=1S/C13H22N2OS/c1-9(2)12(14)13(16)15(10(3)4)7-11-5-6-17-8-11/h5-6,8-10,12H,7,14H2,1-4H3 |
InChI Key |
IPYIJVBTJTVNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CSC=C1)C(C)C)N |
Origin of Product |
United States |
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